

# Application Notes and Protocols for N-Nitroso-Naphazoline Screening in Raw Materials

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Compound of Interest		
Compound Name:	N-Nitroso-Naphazoline	
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### Introduction

Recent regulatory scrutiny has focused on the presence of nitrosamine impurities in pharmaceutical products due to their classification as probable or possible human carcinogens. [1][2][3] **N-Nitroso-Naphazoline** is a potential impurity that can form from the secondary amine structure of the active pharmaceutical ingredient (API) Naphazoline.[4][5] This document provides a comprehensive protocol for the screening and quantification of **N-Nitroso-Naphazoline** in raw materials, intended to support quality control and regulatory compliance.

The analytical methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace-level analysis of such impurities. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

## **Toxicological Significance of Nitrosamines**

Nitrosamines are a class of compounds that can induce genotoxic and mutagenic effects.[1] Their carcinogenic potential is attributed to their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process involves the hydroxylation of the  $\alpha$ -carbon atom, leading to the formation of unstable intermediates that can generate DNA-reactive



diazonium species.[6] These species can then alkylate DNA bases, forming DNA adducts that, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[6][7]



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Caption: Metabolic activation pathway of N-Nitrosamines leading to potential carcinogenesis.

## **Analytical Methodology: LC-MS/MS**

The recommended analytical approach for the determination of **N-Nitroso-Naphazoline** is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and selectivity to detect and quantify trace levels of this impurity in the Naphazoline raw material matrix.

## **Proposed LC-MS/MS Method Parameters**

The following parameters are proposed as a starting point for method development and validation. Optimization may be required based on the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters for **N-Nitroso-Naphazoline** Analysis



Parameter	Recommended Condition
Liquid Chromatography	
Column	C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Gas Flow	800 L/hr
Desolvation Temperature	350 °C
Collision Gas	Argon
MRM Transitions (Proposed)	
Precursor Ion (m/z)	240.1 (M+H)+
Product Ion 1 (Quantifier)	To be determined experimentally (e.g., loss of - NO)
Product Ion 2 (Qualifier)	To be determined experimentally (e.g., fragment of the naphthylmethyl group)

Note on MRM Transitions: The exact mass of **N-Nitroso-Naphazoline** is 239.27 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]+ at m/z 240.1. The



product ions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution of **N-Nitroso-Naphazoline** into the mass spectrometer and performing a product ion scan. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[8][9]

# **Experimental Protocols Materials and Reagents**

- N-Nitroso-Naphazoline reference standard
- Naphazoline raw material
- LC-MS grade Methanol
- LC-MS grade Water
- LC-MS grade Formic Acid
- 0.22 μm syringe filters

## **Standard Solution Preparation**

- Primary Stock Solution (100 μg/mL): Accurately weigh 10 mg of **N-Nitroso-Naphazoline** reference standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the expected concentration range of the impurity. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

## **Sample Preparation**

- Accurately weigh approximately 100 mg of the Naphazoline raw material into a 10 mL volumetric flask.
- Add approximately 8 mL of methanol and sonicate for 10 minutes to dissolve the sample.
- Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well.



• Filter a portion of the solution through a 0.22 μm syringe filter into an LC-MS vial for analysis.

#### **Method Validation**

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of components
  that may be expected to be present. This can be demonstrated by the absence of interfering
  peaks at the retention time of N-Nitroso-Naphazoline in a blank and a Naphazoline sample
  known to be free of the impurity.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with a common approach being an S/N of 3 for LOD and 10 for LOQ.
- Linearity: The ability of the method to elicit test results that are directly proportional to the
  concentration of the analyte. This is assessed by analyzing a series of standard solutions
  over a defined range. A correlation coefficient (r²) of ≥ 0.99 is generally considered
  acceptable.
- Accuracy: The closeness of the test results obtained by the method to the true value. This is
  often determined by a recovery study, spiking a known amount of the N-NitrosoNaphazoline standard into the Naphazoline raw material at different concentration levels.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for a series of measurements.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for Method Validation

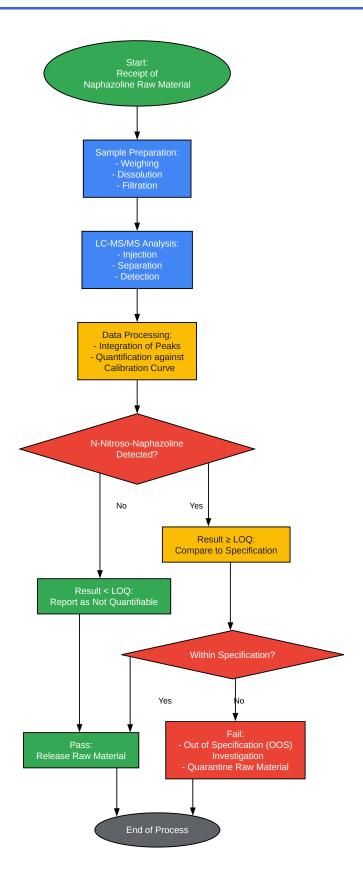


Validation Parameter	Acceptance Criteria
Specificity	No interference at the retention time of the analyte
LOD	S/N ≥ 3
LOQ	S/N ≥ 10
Linearity (r²)	≥ 0.99
Accuracy (% Recovery)	80 - 120%
Precision (%RSD)	≤ 15%

# **Experimental Workflow**

The overall workflow for the screening of **N-Nitroso-Naphazoline** in raw materials is depicted below.





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